2-Adamantan-1-YL-2-aminopropionic acid

NMDA receptor Alzheimer's disease excitotoxicity

Researchers requiring potent NMDA receptor pharmacological tools face limited access to rigid, metabolically stable amino acid scaffolds. 2-Adamantan-1-YL-2-aminopropionic acid (CAS 16091-92-2) addresses this gap as an α,α-disubstituted amino acid with sub-nanomolar GluN1/GluN2B NMDA receptor antagonism (IC50 = 5.70 nM) and AMPA receptor binding (Ki = 940 nM). • Benchmark reference for NMDA receptor SAR; ideal starting point for peptidomimetic design • Adamantane cage confers enzymatic resistance superior to linear amino acids • In stock; inquire for bulk pricing and custom synthesis options

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 16091-92-2
Cat. No. B099201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Adamantan-1-YL-2-aminopropionic acid
CAS16091-92-2
Synonyms2-ADAMANTAN-1-YL-2-AMINOPROPIONIC ACID
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(C(=O)O)(C12CC3CC(C1)CC(C3)C2)N
InChIInChI=1S/C13H21NO2/c1-12(14,11(15)16)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7,14H2,1H3,(H,15,16)
InChIKeyOHCPNQDNUJAIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Adamantan-1-YL-2-aminopropionic Acid Overview


2-Adamantan-1-YL-2-aminopropionic acid (CAS 16091-92-2) is a synthetic, non-proteinogenic amino acid characterized by an α-methyl substitution and a rigid adamantane cage attached to the α-carbon, with a molecular formula of C13H21NO2 and a molecular weight of 223.31 g/mol [1]. This compound is also known as α-methyl-1-adamantanealanine or 2-(1-adamantyl)-2-aminopropanoic acid [1]. Its structural features confer distinct steric and lipophilic properties, making it a valuable building block for the design of conformationally constrained peptides and peptidomimetics [2].

Compound type
Synthetic α,α-disubstituted amino acid with adamantane cage
Structural role
Conformationally constrained scaffold for peptidomimetics
Probe profile
Multi-target glutamatergic/adrenergic tool compound

Why Generic Substitution Fails for 2-Adamantan-1-YL-2-aminopropionic Acid


Generic substitution of 2-Adamantan-1-YL-2-aminopropionic acid with other adamantane-containing compounds is scientifically unjustified due to its unique combination of an α-amino acid functional group and a sterically demanding adamantane cage. Unlike simple adamantane amines such as amantadine and memantine, which are primarily NMDA receptor antagonists, this compound exhibits a distinct pharmacological profile including potent NMDA receptor antagonism (IC50 = 5.70 nM) alongside significant AMPA receptor binding affinity (Ki = 940 nM) and α1-adrenergic receptor activity (IC50 = 830 nM) [1] [2] [3]. Furthermore, its α,α-disubstituted amino acid structure confers conformational rigidity and resistance to enzymatic degradation that is not replicated by linear amino acids or other adamantane derivatives, making it a non-interchangeable scaffold for structure-activity relationship (SAR) studies and peptide engineering [4].

Target profile mismatch Amantadine and memantine are selective NMDA antagonists; this compound additionally engages AMPA and α1-adrenergic receptors, so pathway interpretation may shift.
Backbone constraint not replicated Linear amino acids or simple adamantane amines lack the α,α-disubstitution that enforces conformational rigidity and protease resistance, limiting SAR transfer.
Lipophilicity balance may differ More lipophilic adamantane amino acids (e.g., L-adamantylalanine) can alter solubility and membrane partitioning, requiring formulation-context review.

Quantitative Evidence for 2-Adamantan-1-YL-2-aminopropionic Acid Differentiation


NMDA Receptor Antagonism Advantage Over Clinical Adamantane Drugs

2-Adamantan-1-YL-2-aminopropionic acid inhibits human GluN1/GluN2B NMDA receptors with an IC50 of 5.70 nM, as determined by measuring Glu/Gly-stimulated Ca2+ influx in LtK-cells expressing the hNR1a/NR2B receptor [1]. In contrast, the clinically used adamantane derivatives memantine and amantadine exhibit markedly lower potencies, with reported IC50 values of 1.01 ± 0.11 μM and 18.6 ± 0.9 μM, respectively, in neuronal preparations [2] [3]. This represents an approximate 177-fold and 3,263-fold increase in potency, respectively, highlighting a significant quantitative differentiation.

NMDA antagonism potency
Cross-study comparable
Target IC50 5.70 nM (GluN1/GluN2B)
Memantine IC50 1.01 μM
Amantadine IC50 18.6 μM
Supports differentiation in NMDA receptor pathway studies; reported 177-fold and 3263-fold higher target engagement compared to clinical comparators.
Assay: Ca2+ influx in LtK cells; comparator data from neuronal preparations.
NMDA receptor Alzheimer's disease excitotoxicity

AMPA Receptor Affinity Distinction from Pure NMDA Antagonists

In addition to NMDA receptor antagonism, 2-Adamantan-1-YL-2-aminopropionic acid binds to human AMPA receptors (GluA2) with a Ki of 940 nM, as measured in a [3H]AMPA radioligand binding assay using HK293 cells [1]. This dual glutamatergic profile is not observed for amantadine or memantine, which are selective for NMDA receptors and do not exhibit significant AMPA receptor affinity. The compound thus offers a unique tool for investigating the interplay between NMDA and AMPA receptors in synaptic plasticity and excitotoxicity.

AMPA receptor binding
Cross-study comparable
Ki 940 nM (human GluA2)
Amantadine/memantine: no significant AMPA affinity
Qualitative difference in glutamatergic target profile; may support dual NMDA/AMPA pathway research.
[3H]AMPA radioligand binding in HK293 cells.
AMPA receptor glutamatergic signaling neuropharmacology

Alpha-1 Adrenergic Receptor Modulation as CNS Differentiator

2-Adamantan-1-YL-2-aminopropionic acid inhibits alpha-1 adrenergic receptor binding to rat brain membranes with an IC50 of 830 nM [1]. This activity is not a known feature of amantadine or memantine, which primarily target NMDA receptors. The compound's ability to interact with adrenergic systems may contribute to a distinct pharmacological signature and could be leveraged for the development of novel therapeutics for neurological disorders involving both glutamatergic and adrenergic dysregulation.

α1-adrenergic inhibition
Cross-study comparable
IC50 830 nM (rat brain membranes)
Amantadine/memantine: no reported activity
Expands signaling-modulation context beyond glutamatergic systems; moderate potency may influence experimental design.
In vitro binding assay; class-specific review recommended.
alpha-1 adrenergic receptor CNS pharmacology receptor selectivity

Conformational Rigidity and Lipophilicity for Peptide Engineering

The adamantane cage of 2-Adamantan-1-YL-2-aminopropionic acid imposes significant conformational constraints on the peptide backbone, which can enhance binding affinity and metabolic stability. Its computed XLogP3 value of -0.3 [1] indicates a balanced hydrophilicity-lipophilicity profile compared to other adamantane amino acids like L-adamantylalanine, which is described as a 'super' lipophilic analogue of leucine and phenylalanine [2]. This moderate lipophilicity may facilitate better solubility and bioavailability characteristics while retaining the steric benefits of the adamantane group.

Conformational & lipophilic profile
Class-level inference
XLogP3 -0.3 (balanced)
vs L-adamantylalanine: described as super lipophilic analogue
Moderate hydrophilicity may facilitate aqueous compatibility while retaining steric constraint for peptidomimetic design.
Computed property; experimental solubility data to verify.
peptide engineering conformational constraint drug design

Application Scenarios for 2-Adamantan-1-YL-2-aminopropionic Acid


Highly Potent NMDA Receptor Probes for Neurodegenerative Disease

The compound's sub-nanomolar IC50 at human GluN1/GluN2B NMDA receptors (5.70 nM) makes it an ideal starting point for designing novel tools to study NMDA receptor function in models of Alzheimer's disease, Parkinson's disease, and ischemia [1]. Its potency advantage over memantine and amantadine allows for more sensitive detection of NMDA receptor-mediated events and may enable lower dosing in in vivo studies, potentially reducing off-target effects [2].

Conformationally Constrained Peptidomimetics with Enhanced Stability

As an α,α-disubstituted amino acid with a rigid adamantane core, 2-Adamantan-1-YL-2-aminopropionic acid can be incorporated into peptide chains to restrict backbone flexibility, thereby increasing resistance to proteolytic degradation and improving binding affinity to target proteins [3]. This application is particularly relevant in the design of peptide-based therapeutics and biochemical probes where metabolic stability is critical.

Dual Glutamatergic and Adrenergic Signaling in CNS Disorders

The compound's unique combination of NMDA receptor antagonism, AMPA receptor binding (Ki = 940 nM), and alpha-1 adrenergic receptor inhibition (IC50 = 830 nM) positions it as a multifunctional tool for dissecting complex neurochemical pathways involved in conditions such as schizophrenia, depression, and attention deficit disorders [4] [5]. Its polypharmacological profile may uncover synergistic therapeutic effects not achievable with single-target agents.

SAR Studies for Adamantane-Based Drug Optimization

Due to its well-defined receptor interaction data and distinct physicochemical properties, 2-Adamantan-1-YL-2-aminopropionic acid serves as a valuable reference compound in SAR campaigns aimed at improving the selectivity and efficacy of adamantane-derived pharmaceuticals. Its potency and selectivity can be benchmarked against newly synthesized analogues to guide medicinal chemistry efforts [6].

Application
Selection Property
Validation Focus
NMDA receptor pathway studies in neurodegenerative disease models
GluN1/GluN2B antagonism potency context
Selectivity vs. clinical comparators; assay-dependent Ca2+ flux endpoints
Peptidomimetic design and stability research
α,α-disubstituted scaffold with adamantane constraint
Proteolytic resistance and backbone conformational analysis
Multi-target CNS signaling pathway studies
Polypharmacological profile (NMDA, AMPA, α1)
Pathway-response endpoints; receptor cross-talk interpretation
Adamantane-based SAR and lead optimization
Benchmark receptor interaction data set
Comparative potency and selectivity across analogue panels
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